Alloisoleucine, D-

Enzymology Biocatalysis Amino Acid Racemase

This D-Alloisoleucine (CAS 1509-35-9) is the essential (2R,3S)-configured D-α-amino acid for MSUD confirmatory LC-MS/MS, isoleucine 2-epimerase kinetics, and chiral HPLC system suitability. Its distinct stereochemistry ensures no cross-reactivity with proteogenic L-isoleucine, enabling unambiguous quantitation. Procure as a certified reference standard to reduce false-positive rates in newborn screening and support biocatalytic process development.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1509-35-9
Cat. No. B556073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloisoleucine, D-
CAS1509-35-9
SynonymsD-Alloisoleucine; D-allo-isoleucine; 1509-35-9; (2R,3S)-2-amino-3-methylpentanoicacid; Allo-D-isoleucine; Hile; DL-Allo-isoleucine; threo-D-Isoleucine; EINECS216-143-9; BRN1721794; DL-Alloisoleucine; Alloisoleucine,D-; 3107-04-8; H-DL-Ile-OH; D-allo-Ile-OH; H-DL-allo-lle-OH; AmbotzHAA1029; PubChem12311; 4-04-00-02777(BeilsteinHandbookReference); (-)-D-allo-isoleucine; AC1L3RQK; I0380_SIGMA; SCHEMBL288159; Jsp002888; UNII-886W169S1R
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m0/s1
InChIKeyAGPKZVBTJJNPAG-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water;  Insoluble in ether
Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





D-Alloisoleucine (CAS 1509-35-9): Stereochemical Identity and Core Procurement Specifications


D-Alloisoleucine (CAS 1509-35-9; synonym: D-allo-Ile) is a non-proteinogenic D-α-amino acid with the IUPAC designation (2R,3S)-2-amino-3-methylpentanoic acid [1]. It is one of four stereoisomers of the branched-chain amino acid isoleucine, distinguished from its enantiomer L-alloisoleucine (2S,3R) and the proteogenic L-isoleucine (2S,3S) [2]. D-Alloisoleucine exhibits a molecular formula of C6H13NO2, a molecular weight of 131.17 g/mol, and a melting point of 285–291 °C (decomposition) . Its specific optical rotation is [α]20/D -35.0° to -39.0° (C=4, 6 mol/L HCl), confirming the (2R,3S) absolute configuration .

Why L-Isoleucine or L-Alloisoleucine Cannot Substitute for D-Alloisoleucine in Scientific Workflows


D-Alloisoleucine cannot be substituted by its L-counterpart L-alloisoleucine (CAS 1509-34-8) or the proteogenic L-isoleucine (CAS 73-32-5) due to stereospecific enzyme recognition, divergent metabolic clearance kinetics, and distinct chromatographic behavior [1]. The D-configuration at the α-carbon and S-configuration at the β-carbon (2R,3S) dictate substrate specificity for enzymes such as isoleucine 2-epimerase, which exhibits distinct Km and Vmax values for D-alloisoleucine versus L-isoleucine [2]. Furthermore, the metabolic clearance of alloisoleucine is significantly delayed compared to L-isoleucine, with L-alloisoleucine exhibiting an elimination half-life of 9.2 ± 2.2 h in healthy subjects versus prolonged clearance in metabolic disease states [3]. Chromatographically, D-alloisoleucine requires dedicated chiral separation methods distinct from L-isoleucine due to co-elution with isobaric amino acids in standard reversed-phase systems [4].

D-Alloisoleucine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against L-Isoleucine and L-Alloisoleucine


Enzyme Kinetic Differentiation: D-Alloisoleucine Exhibits 2-Fold Higher Vmax and 2.6-Fold Higher Km than L-Isoleucine with Isoleucine 2-Epimerase

In purified isoleucine 2-epimerase from Lactobacillus otakiensis, D-alloisoleucine demonstrates distinct kinetic parameters compared to L-isoleucine. The enzyme catalyzes the epimerization of L-isoleucine to D-alloisoleucine and the reverse reaction at high rates [1].

Enzymology Biocatalysis Amino Acid Racemase Substrate Specificity

Chiral Chromatographic Resolution: Complete Baseline Separation of D-Alloisoleucine from L-Isoleucine, L-Alloisoleucine, and D-Isoleucine Using 3D-HPLC

A validated 3D-HPLC system achieves complete discrimination of D-alloisoleucine from its stereoisomers and other aliphatic amino acids in human physiological fluids. This system resolves D-alloisoleucine (D-aIle) with quantifiable %D values in human urine of 10.8% [1]. Alternative ligand-exchange chromatography on MCI GEL CRS10W enables direct optical resolution of all four isomers of allo-DL- and DL-isoleucine [2].

Chiral Chromatography Analytical Chemistry Enantiomer Separation Quality Control

Metabolic Clearance Differentiation: L-Alloisoleucine Elimination Half-Life is 9.2 Hours in Healthy Subjects vs. L-Isoleucine Rapid Clearance

L-Alloisoleucine (the enantiomer of D-alloisoleucine) exhibits markedly prolonged elimination kinetics compared to L-isoleucine. In healthy subjects, L-alloisoleucine shows an elimination half-life of 9.2 ± 2.2 h following oral loading, whereas L-isoleucine is rapidly cleared [1]. This differential clearance is amplified in maple syrup urine disease (MSUD), where L-alloisoleucine half-life extends from 26 h (mild variant) to approximately 8 days (classical type) [1]. The L-alloisoleucine elimination rate constant (0.067 h⁻¹) is within the normal range of 0.069±0.012 h⁻¹ [2].

Pharmacokinetics Metabolism Inborn Errors of Metabolism Clinical Chemistry

Diagnostic Specificity: Plasma Alloisoleucine >5 μmol/L is the Most Specific and Sensitive Diagnostic Marker for All Forms of MSUD

Alloisoleucine (measured as L-alloisoleucine in plasma) is the only pathognomonic marker of maple syrup urine disease (MSUD) and cannot be identified by standard newborn screening methods due to co-elution with isobaric amino acids [1]. Plasma alloisoleucine above the cutoff value of 5 μmol/L is the most specific and most sensitive diagnostic marker for all forms of MSUD [2]. In healthy adults, reference values are 1.9 μmol/L, and in children aged 3–11 years, 1.6 μmol/L [3].

Clinical Diagnostics Newborn Screening Biomarkers Tandem Mass Spectrometry

High-Value Application Scenarios for D-Alloisoleucine Procurement


Analytical Reference Standard for MSUD Newborn Screening Second-Tier LC-MS/MS Confirmation

Clinical laboratories procuring D-alloisoleucine as a certified reference standard enable the implementation of second-tier LC-MS/MS assays for MSUD confirmation. These assays differentiate alloisoleucine from isobaric amino acids (leucine, isoleucine) that co-elute in primary tandem MS screening, thereby reducing false-positive rates that generate family anxiety and increase follow-up costs [1]. The method achieves intra- and interassay imprecision (CV) ranging from 1.8% to 7.4% and recovery from 91% to 129% [1].

Chiral Chromatography Method Development and System Suitability Testing

D-Alloisoleucine serves as a critical system suitability standard for validating chiral LC separation methods that resolve all four isoleucine stereoisomers. Validated 3D-HPLC platforms achieving complete enantioselective discrimination of D-alloisoleucine (2R,3S) from L-isoleucine (2S,3S), L-alloisoleucine (2S,3R), and D-isoleucine (2R,3R) are essential for amino acid stereoconfiguration assignment in peptide analysis, quality control of synthetic peptides, and biomarker discovery studies [2].

Enzymology Studies of Isoleucine 2-Epimerase and D-Amino Acid Metabolism

D-Alloisoleucine is the requisite substrate for characterizing isoleucine 2-epimerase (EC 5.1.1.21) activity, an enzyme that specifically catalyzes the racemization of nonpolar amino acids at the C-2 position [3]. With distinct kinetic parameters (Km = 13.2 mM, Vmax = 286 μmol·min⁻¹·mg⁻¹) relative to L-isoleucine, D-alloisoleucine enables precise enzyme activity assays and biocatalytic process development for D-branched-chain amino acid production [3].

Metabolic Tracer and Pharmacokinetic Studies of Branched-Chain Amino Acid Disorders

D-Alloisoleucine and its isotopically labeled derivatives are employed in metabolic flux studies investigating branched-chain amino acid catabolism and the residual activity of branched-chain 2-oxo acid dehydrogenase complex in MSUD and related disorders. The compound's prolonged metabolic clearance relative to L-isoleucine provides a sensitive readout for ranking disease severity and monitoring therapeutic interventions including liver transplantation outcomes [4].

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